

An In-depth Technical Guide to the Synthesis of Bisdisulizole Disodium

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Compound of Interest

Compound Name: *Bisdisulizole disodium*

Cat. No.: *B070571*

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This technical guide provides a comprehensive overview of the synthesis pathway for **Bisdisulizole disodium**, a broad-spectrum UVA filter. The document details the core chemical reactions, identifies key intermediates, and presents available experimental protocols and quantitative data.

Synthesis Pathway Overview

The primary industrial synthesis of **Bisdisulizole disodium** (also known as Disodium Phenyl Dibenzenimidazole Tetrasulfonate) involves a multi-step process centered around the formation of a phenylene-bridged bis-benzimidazole core, followed by sulfonation and neutralization. The key starting materials are o-phenylenediamine and terephthalic acid.

The overall synthesis can be visualized as a three-stage process:

- **Condensation and Simultaneous Sulfonation:** o-Phenylenediamine and terephthalic acid undergo a condensation reaction in the presence of a strong acid and a sulfonating agent to form the key intermediate, phenylene-bis-benzimidazole-tetrasulfonic acid.
- **Purification of the Intermediate:** The crude tetrasulfonic acid intermediate is purified to remove impurities.

- Neutralization: The purified intermediate is neutralized with a sodium base to yield the final product, **Bisdisulizole disodium**.

```
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> Product; } .dot Figure 1: Synthesis Pathway of Bisdisulizole Disodium.
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Key Intermediates

The successful synthesis of **Bisdisulizole disodium** hinges on the formation and purification of a key intermediate.

Intermediate Name	Chemical Structure	Role in Synthesis
Phenylene-bis-benzimidazole-tetrasulfonic Acid	[Image of the chemical structure of Phenylene-bis-benzimidazole-tetrasulfonic Acid]	The core molecular backbone of the final product, formed through the condensation of o-phenylenediamine and terephthalic acid, with sulfonic acid groups introduced.

Experimental Protocols

The following protocols are compiled from patent literature and represent a viable method for the synthesis of **Bisdisulizole disodium**.

Synthesis of Phenylene-bis-benzimidazole-tetrasulfonic Acid[1][2]

Materials and Reagents:

- o-Phenylenediamine
- Terephthalic acid
- Chlorosulfonic acid
- Sulfuric acid (96%)
- Nitrogen gas

Procedure:

- In a suitable reaction vessel, charge 1703 g of 96% sulfuric acid.
- Introduce 232 g of terephthalic acid into the sulfuric acid.
- Flush the system with nitrogen gas.
- Add 302 g of o-phenylenediamine in portions. The temperature will exothermically increase to approximately 97°C.
- Over a period of 4 hours, add chlorosulfonic acid while maintaining the reaction temperature between 110°C and 120°C.
- After the addition is complete, stir the reaction mixture for an additional 11 to 12 hours at the same temperature.

- Upon completion, the reaction mixture containing the crude phenylene-bis-benzimidazole-tetrasulfonic acid is ready for purification.

Purification of Phenylene-bis-benzimidazole-tetrasulfonic Acid and Conversion to Bisdisulizole Disodium[2][3]

Materials and Reagents:

- Crude phenylene-bis-benzimidazole-tetrasulfonic acid reaction mixture
- Water
- Activated carbon
- Sodium chloride
- Sodium hydroxide solution (45%)
- Hydrochloric acid

Procedure:

- Hydrolysis and Initial Purification:
 - Introduce the crude reaction mixture into 11,000 g of water at 40°C to dissolve the product.
 - Add 30 g of activated carbon to the solution.
 - Stir the mixture under a nitrogen atmosphere for 30 minutes and then filter to remove the activated carbon.
- Precipitation of the Disodium Salt:
 - To the filtrate, add 600 g of sodium chloride at 50°C.

- Stir the mixture at this temperature for 2 hours, gradually lowering the temperature to 25°C towards the end of the stirring period.
- Filter the precipitated product.
- Wash the collected solid with 2800 g of a 5% (w/w) sodium chloride solution. This yields approximately 1362 g of phenylene-bis-benzimidazole-tetrasulfonic acid disodium salt.
- Secondary Purification:
 - Suspend the obtained disodium salt in 4500 g of water at 50°C. The initial pH will be approximately 2.4.
 - Adjust the pH to 5 by adding approximately 168 g of 45% sodium hydroxide solution, which will dissolve the product.
 - Add another 30 g of activated carbon, heat the mixture to 55°C, and stir for 2 hours.
 - Filter to remove the activated carbon.
- Final Precipitation and Isolation:
 - To the filtrate, add 162 g of pure hydrochloric acid while maintaining the temperature at 50°C to adjust the pH to 3.
 - Stir the mixture for 2 hours under a nitrogen atmosphere, allowing it to cool to 25°C.
 - Filter the precipitated pure **Bisdisulizole disodium**.
 - The final product can be dried. A patented method reports a yield of 1,155 g of **Bisdisulizole disodium** with a purity of >97%^[1].

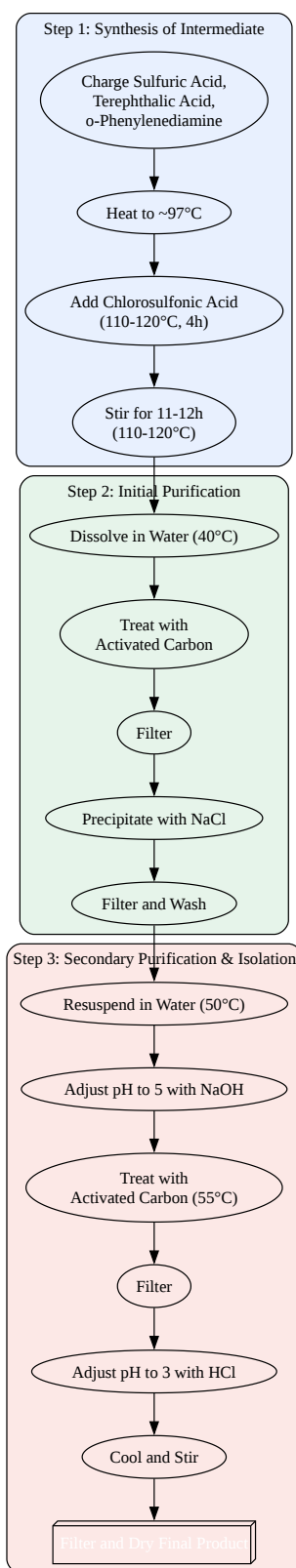
Quantitative Data

Quantitative data for the synthesis of **Bisdisulizole disodium** is primarily available from patent literature and may vary based on reaction scale and conditions.

Parameter	Value	Stage of Synthesis	Source
Purity of Final Product	> 97%	After final precipitation and drying	[1]
Reaction Time (Condensation/Sulfonation)	10 - 15 hours	Synthesis of Intermediate	[2][3][4]
Preferred Reaction Time	11 - 12 hours	Synthesis of Intermediate	[4]
Intermediate Solution Concentration	5 - 7% (w/w)	Purification	[1]
Final Product Yield (Example)	1,155 g	From a specific patented batch	[1]

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical flow of the experimental process, from the initial reaction to the final purified product.



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